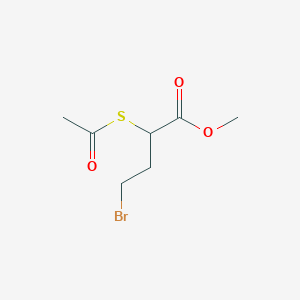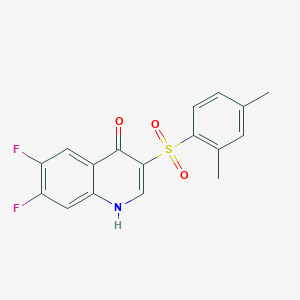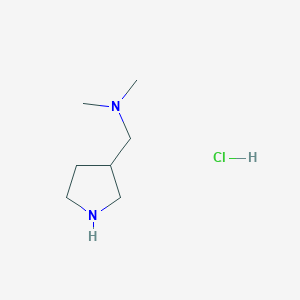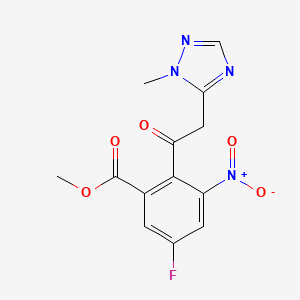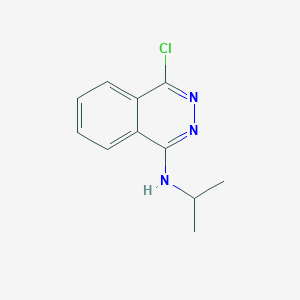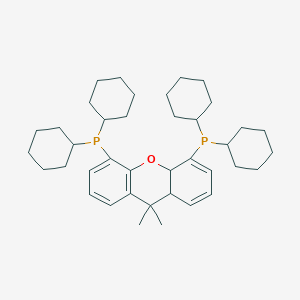
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (BDDPX) is a highly versatile molecule that has been used in a variety of scientific research applications. It is a phosphine-containing derivative of xanthenes, which are a family of dyes with a broad range of applications in chemistry and biochemistry. BDDPX has been used as a catalyst and ligand in organic synthesis, as a fluorophore in fluorescence-based assays, and as a reagent for the preparation of novel materials. In addition, BDDPX has been used in a variety of biophysical and biochemical studies.
Aplicaciones Científicas De Investigación
Catalysis
The compound is pivotal in Catalytic Carbonylation Reactions , where it acts as a ligand in palladium-catalyzed processes to facilitate the conversion of alkenes into valuable cyclic and oligomeric esters with high selectivity and efficiency. For instance, in the carbonylation of 4-penten-1-ol, this ligand in combination with Pd2(dba)3 results in higher conversion and selectivity towards ε-caprolactone and oligocaprolactone compared to other systems, showcasing its capability to enhance terminal carbonylation (Jeffrey K. Funk et al., 2005).
Luminescence and Material Science
In Material Science , this compound has been utilized in the synthesis of copper(I) complexes that exhibit strong luminescence properties. These properties are explored for potential applications in lighting and display technologies. For example, the study of mixed-ligand copper(I) halide complexes bearing this ligand revealed their strong emissive behavior in the solid state at room temperature. This characteristic opens avenues for their use in luminescent materials and antibacterial agents, mediated by DNA and membrane damage (O. Evangelinou et al., 2014).
Organometallic Chemistry
This ligand's flexibility and electron-donating properties make it an ideal candidate for Organometallic Chemistry , where it supports the formation of stable metal complexes. These complexes are essential in various catalytic transformations, including hydrogenation, carbon-carbon bond formation, and the activation of small molecules. For example, the synthesis and reactivity of rhodium complexes featuring bulky, neutral pincer ligands with a "POP" coordinating motif, including this compound, demonstrate unusual reactivity and selectivity in oxidative addition and olefin insertion reactions, hinting at its potential for bimetallic catalysis in amine–borane dehydrocoupling (Michael C. Haibach et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene involves the reaction of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester with dicyclohexylphosphine in the presence of triethylamine and palladium acetate.", "Starting Materials": [ "9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester", "dicyclohexylphosphine", "triethylamine", "palladium acetate" ], "Reaction": [ "To a solution of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester (1.0 g, 2.5 mmol) in dry THF (20 mL) under nitrogen, dicyclohexylphosphine (1.2 g, 5.0 mmol) and triethylamine (1.0 g, 10.0 mmol) were added.", "The mixture was stirred at room temperature for 30 minutes.", "Palladium acetate (0.1 g, 0.5 mmol) was added to the reaction mixture and the reaction was stirred at 80°C for 24 hours.", "The reaction mixture was cooled to room temperature and filtered through a pad of celite.", "The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel to afford the desired product as a yellow solid (0.8 g, 70% yield)." ] } | |
Número CAS |
940934-47-4 |
Fórmula molecular |
C39H58OP2 |
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
Clave InChI |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
SMILES canónico |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



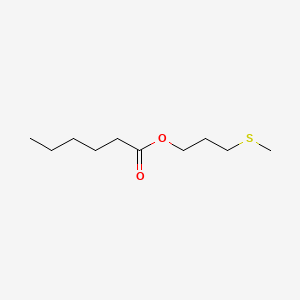
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

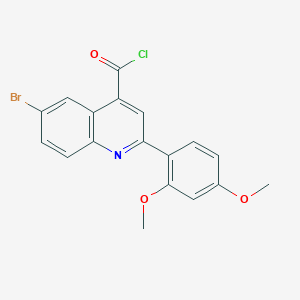


![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
